Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-
Overview
Description
Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- is an organic compound with the molecular formula C9H8N4O. It is known for its unique structure, which includes a tetrazole ring and a phenyl group. This compound is used as an intermediate in the synthesis of various chemical products and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- typically involves the reaction of a ketoamide derivative with a halogenated compound. The process includes several steps, such as halogenation, cyclization, and condensation reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of parameters such as temperature, pressure, and pH to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield halogenated or alkylated derivatives .
Scientific Research Applications
Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- can be compared with other similar compounds, such as:
Di(1H-tetrazol-5-yl)methanone oxime: This compound has a similar tetrazole ring structure but differs in its functional groups and properties.
5,5′-(Hydrazonomethylene)bis(1H-tetrazole): This compound also contains a tetrazole ring but has different substituents and applications.
Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: This compound has an imidazole ring instead of a tetrazole ring and is used in different chemical and biological applications.
The uniqueness of Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(1-methyltetrazol-5-yl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-9(10-11-12-13)8(14)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOFVBAIHWDCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.